6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a nitropyrimidine moiety and a dimethoxy-substituted dihydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The initial step involves the synthesis of the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where a suitable aldehyde reacts with a dimethoxyphenethylamine derivative under acidic conditions.
Nitration of Pyrimidine: The nitropyrimidine moiety is introduced through a nitration reaction. Pyrimidine is treated with a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid.
Coupling Reaction: The final step involves coupling the nitropyrimidine with the isoquinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the isoquinoline attacks the electrophilic carbon of the nitropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline: Lacks the nitropyrimidine moiety, making it less versatile in chemical reactions.
5-nitropyrimidin-4-amine: Lacks the isoquinoline ring, limiting its biological activity.
6,7-dimethoxy-1-methylisoquinoline: A fully aromatic version of the isoquinoline ring, which may exhibit different reactivity and biological properties.
Uniqueness
6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the nitropyrimidine and dimethoxy-substituted isoquinoline moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-9-11-7-13(25-3)12(24-2)6-10(11)4-5-20(9)16-14(21(22)23)15(17)18-8-19-16/h6-9H,4-5H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYCHOKIBKTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=NC=NC(=C3[N+](=O)[O-])N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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